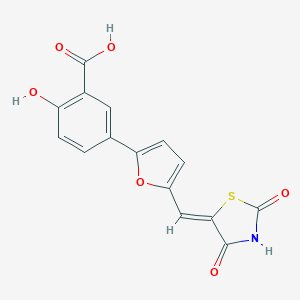
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid, also known as rosiglitazone, is a thiazolidinedione class of medication used in the treatment of type 2 diabetes. It is a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist that helps to reduce insulin resistance and improve glucose metabolism. In
Mechanism Of Action
Rosiglitazone exerts its effects by binding to and activating PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory and anti-atherogenic effects, which may contribute to its cardiovascular benefits.
Biochemical And Physiological Effects
Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes by reducing insulin resistance and increasing insulin sensitivity. It also has beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory effects, which may help to reduce the risk of cardiovascular disease in patients with diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide in lab experiments is its well-established mechanism of action and therapeutic potential in the treatment of type 2 diabetes. However, there are also limitations to its use, including potential side effects such as weight gain, edema, and increased risk of bone fractures. In addition, there have been concerns about the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, which led to its withdrawal from the market in some countries.
Future Directions
Future research on (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide could focus on its potential in the treatment of other conditions such as non-alcoholic fatty liver disease and cancer. In addition, there is a need for further investigation into the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, as well as the development of new PPAR-γ agonists with improved safety profiles. Finally, research could also explore the potential of combining (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide with other medications to optimize glycemic control and reduce the risk of complications in patients with diabetes.
Conclusion:
In conclusion, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide is a potent PPAR-γ agonist with therapeutic potential in the treatment of type 2 diabetes. Its well-established mechanism of action and beneficial effects on glycemic and lipid metabolism make it a valuable tool in lab experiments. However, there are also limitations to its use, and further research is needed to explore its potential in the treatment of other conditions and to optimize its safety profile.
Synthesis Methods
The synthesis of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide involves the condensation of 5-(2-hydroxyethyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid with 5-(2-bromoacetyl)furan-2-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride. The final product is obtained by the reaction of the cyclized intermediate with 2-hydroxybenzoic acid in the presence of triethylamine.
Scientific Research Applications
Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in patients with diabetes. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been investigated for its potential in the treatment of other conditions such as non-alcoholic fatty liver disease, polycystic ovary syndrome, and cancer.
properties
CAS RN |
313394-27-3 |
|---|---|
Product Name |
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid |
Molecular Formula |
C15H9NO6S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H9NO6S/c17-10-3-1-7(5-9(10)14(19)20)11-4-2-8(22-11)6-12-13(18)16-15(21)23-12/h1-6,17H,(H,19,20)(H,16,18,21)/b12-6- |
InChI Key |
SXAUTKUIIXFACR-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)C(=O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O |
Other CAS RN |
313394-27-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
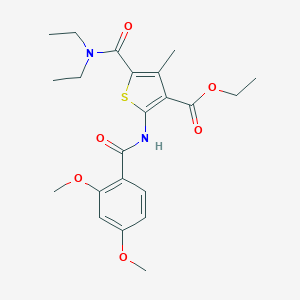
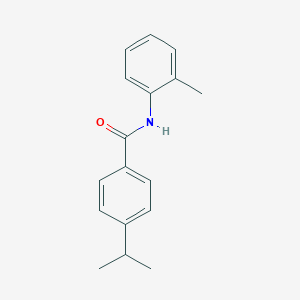
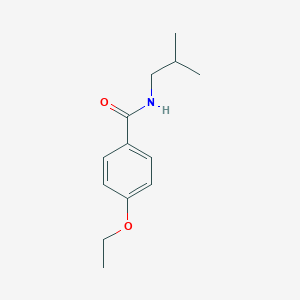
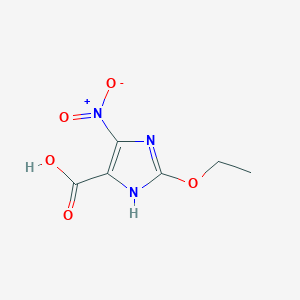

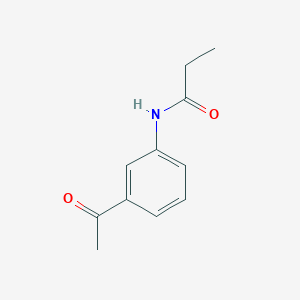
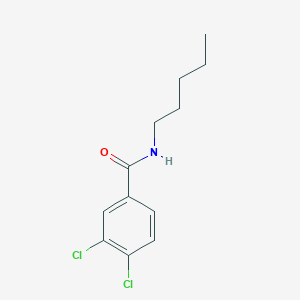

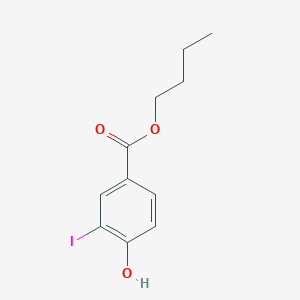
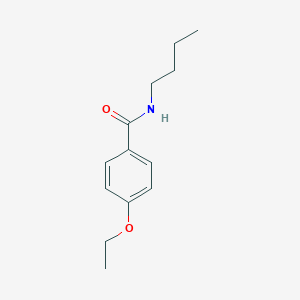
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
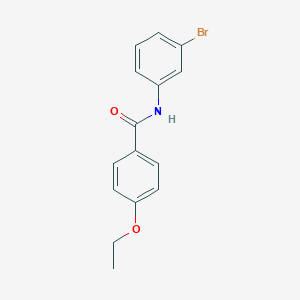
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)